Cas no 5435-36-9 (2-(7-Methyl-1H-indol-3-yl)acetic acid)

2-(7-Methyl-1H-indol-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(7-Methyl-1H-indol-3-yl)acetic acid
- 7-methylindole-3-acetic acid
- C11H11NO2
- (1-Methyl-indol-3-yl)-essigsaeure
- (7-methyl-indol-3-yl)-acetic acid
- 1h-indole-3-acetic acid,7-methyl
- 7-methylindole-3acetic acid
- 7-Methyl-indolyl-3-essigsaeure
- AmbotzHAA8330
- SCHEMBL6284097
- MFCD00047183
- NSC-21427
- PS-18142
- A924119
- SY058614
- CHEMBL232893
- 5435-36-9
- F2169-0464
- CS-0217768
- AKOS005259024
- NSC21427
- DTXSID70281369
- M-3990
- AC6333
- Z1198148795
- EN300-84053
- (7-methyl-1H-indol-3-yl)acetic acid
- 7-Methyl-indole-3-acetic acid
-
- MDL: MFCD00047183
- インチ: InChI=1S/C11H11NO2/c1-7-3-2-4-9-8(5-10(13)14)6-12-11(7)9/h2-4,6,12H,5H2,1H3,(H,13,14)
- InChIKey: LNBQFYNLWIFQGI-UHFFFAOYSA-N
- SMILES: CC1=C2C(=CC=C1)C(=CN2)CC(=O)O
計算された属性
- 精确分子量: 189.07900
- 同位素质量: 189.079
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- XLogP3: 何もない
- トポロジー分子極性表面積: 53.1A^2
- 互变异构体数量: 何もない
じっけんとくせい
- Color/Form: 未確定
- 密度みつど: 1.299
- Boiling Point: 413.8℃ at 760 mmHg
- フラッシュポイント: 204°C
- Refractive Index: 1.671
- PSA: 53.09000
- LogP: 2.10340
- Solubility: 未確定
2-(7-Methyl-1H-indol-3-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8419-50G |
2-(7-methyl-1H-indol-3-yl)acetic acid |
5435-36-9 | 97% | 50g |
¥ 11,088.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8419-10G |
2-(7-methyl-1H-indol-3-yl)acetic acid |
5435-36-9 | 97% | 10g |
¥ 3,234.00 | 2023-04-13 | |
TRC | M223870-5mg |
7-Methylindole-3-acetic Acid |
5435-36-9 | 5mg |
$ 64.00 | 2023-09-07 | ||
Enamine | EN300-84053-0.05g |
2-(7-methyl-1H-indol-3-yl)acetic acid |
5435-36-9 | 95.0% | 0.05g |
$65.0 | 2025-03-21 | |
Life Chemicals | F2169-0464-0.25g |
2-(7-methyl-1H-indol-3-yl)acetic acid |
5435-36-9 | 95%+ | 0.25g |
$162.0 | 2023-09-06 | |
Life Chemicals | F2169-0464-10g |
2-(7-methyl-1H-indol-3-yl)acetic acid |
5435-36-9 | 95%+ | 10g |
$1290.0 | 2023-09-06 | |
eNovation Chemicals LLC | Y1230967-1G |
2-(7-methyl-1H-indol-3-yl)acetic acid |
5435-36-9 | 97% | 1g |
$120 | 2023-09-03 | |
eNovation Chemicals LLC | D134984-5g |
7-Methylindole-3-acetic Acid |
5435-36-9 | 95% | 5g |
$825 | 2024-07-20 | |
Enamine | EN300-84053-1.0g |
2-(7-methyl-1H-indol-3-yl)acetic acid |
5435-36-9 | 95.0% | 1.0g |
$280.0 | 2025-03-21 | |
Chemenu | CM147110-5g |
2-(7-methyl-1H-indol-3-yl)acetic acid |
5435-36-9 | 95% | 5g |
$473 | 2021-08-05 |
2-(7-Methyl-1H-indol-3-yl)acetic acid 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
2-(7-Methyl-1H-indol-3-yl)acetic acidに関する追加情報
Comprehensive Overview of 2-(7-Methyl-1H-indol-3-yl)acetic acid (CAS No. 5435-36-9): Properties, Applications, and Research Insights
2-(7-Methyl-1H-indol-3-yl)acetic acid (CAS No. 5435-36-9) is a specialized indole derivative with a molecular structure that combines a methyl-substituted indole core with an acetic acid side chain. This unique configuration grants it distinct chemical and biological properties, making it a compound of interest in pharmaceutical research, organic synthesis, and biochemical studies. The 7-methylindole-3-acetic acid scaffold is particularly notable for its potential role in modulating enzymatic activity and serving as a precursor for more complex molecules.
In recent years, the demand for indole-based compounds like 2-(7-Methyl-1H-indol-3-yl)acetic acid has surged due to their relevance in drug discovery. Researchers are actively exploring its applications in designing small-molecule inhibitors and anti-inflammatory agents, aligning with trends in personalized medicine and targeted therapies. The compound’s CAS No. 5435-36-9 is frequently searched in academic databases and chemical catalogs, reflecting its growing importance in both industrial and academic settings.
From a synthetic perspective, 2-(7-Methyl-1H-indol-3-yl)acetic acid serves as a versatile intermediate. Its carboxylic acid functional group allows for easy derivatization, enabling the creation of esters, amides, or other conjugates. This flexibility is crucial for optimizing drug-like properties such as solubility and bioavailability. Laboratories often prioritize this compound for structure-activity relationship (SAR) studies, especially in projects focused on neurotransmitter analogs or plant growth regulators.
Environmental and sustainability considerations also play a role in the compound’s appeal. As industries shift toward green chemistry, the efficient synthesis of 2-(7-Methyl-1H-indol-3-yl)acetic acid using catalytic methods or renewable feedstocks has gained attention. Questions like “How to synthesize 7-methylindole-3-acetic acid sustainably?” or “What are the biological targets of indole acetic acid derivatives?” are increasingly common in search queries, highlighting user interest in both practical and theoretical aspects.
Analytical characterization of CAS No. 5435-36-9 typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure purity and validate structural integrity, which are critical for reproducible research. The compound’s UV-Vis absorption profile and pKa values are also well-documented, aiding in its application across diverse experimental conditions.
In summary, 2-(7-Methyl-1H-indol-3-yl)acetic acid represents a multifaceted tool for modern chemistry and life sciences. Its combination of synthetic accessibility, functional versatility, and biological relevance positions it as a valuable asset for researchers tackling challenges in drug development, agricultural chemistry, and beyond. As scientific inquiries evolve, this compound is likely to remain at the forefront of high-value chemical innovations.
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